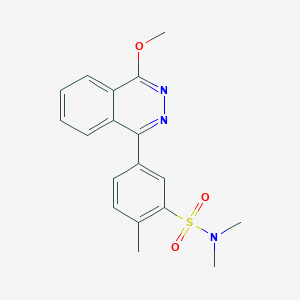
2-(1-(4-Methoxybenzyl)-2-oxopiperidin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(4-Methoxybenzyl)-2-oxopiperidin-4-yl)acetic acid is a complex organic compound that features a piperidine ring substituted with a methoxybenzyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Methoxybenzyl)-2-oxopiperidin-4-yl)acetic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran or acetonitrile, and catalysts like palladium or boronic esters .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Methoxybenzyl)-2-oxopiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
2-(1-(4-Methoxybenzyl)-2-oxopiperidin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 2-(1-(4-Methoxybenzyl)-2-oxopiperidin-4-yl)acetic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(4-Methoxyphenyl)-2-oxopiperidin-4-yl)acetic acid
- 2-(1-(4-Methoxybenzyl)-2-oxopiperidin-4-yl)propanoic acid
- 2-(1-(4-Methoxybenzyl)-2-oxopiperidin-4-yl)butanoic acid
Uniqueness
What sets 2-(1-(4-Methoxybenzyl)-2-oxopiperidin-4-yl)acetic acid apart from similar compounds is its specific substitution pattern and functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it particularly valuable in certain synthetic and research applications .
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]-2-oxopiperidin-4-yl]acetic acid |
InChI |
InChI=1S/C15H19NO4/c1-20-13-4-2-11(3-5-13)10-16-7-6-12(8-14(16)17)9-15(18)19/h2-5,12H,6-10H2,1H3,(H,18,19) |
InChI Key |
VJAULVRJONZGBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol](/img/structure/B12451327.png)


![1-(3-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12451340.png)
![(4Z)-5-methyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12451363.png)
![2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12451366.png)
![N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12451368.png)
![N,N'-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide}](/img/structure/B12451385.png)

![(2E)-3-({4'-[(2E)-3-Carboxyprop-2-enamido]-[1,1'-biphenyl]-4-YL}carbamoyl)prop-2-enoic acid](/img/structure/B12451396.png)


![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12451408.png)
